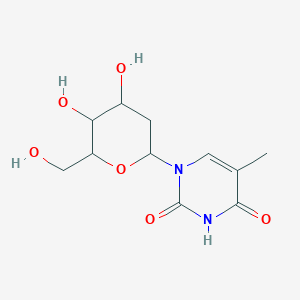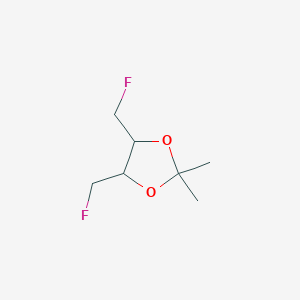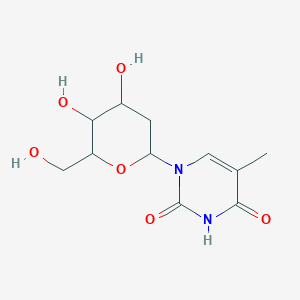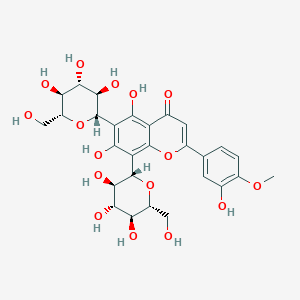
Aminotransferase, alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It plays a crucial role in the metabolism of amino acids by catalyzing the transfer of an amino group from L-alanine to α-ketoglutarate, resulting in the formation of pyruvate and L-glutamate . This enzyme is a key player in the alanine cycle and is often measured clinically to assess liver health .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminotransferase, alanine, is typically produced through recombinant DNA technology. The gene encoding the enzyme is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host cells are cultured under optimal conditions to express the enzyme, which is subsequently purified using chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of this compound, involves large-scale fermentation processes. The recombinant host organisms are grown in bioreactors with controlled temperature, pH, and nutrient supply. After sufficient growth, the cells are harvested, and the enzyme is extracted and purified using techniques such as affinity chromatography and ion-exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
Aminotransferase, alanine, primarily undergoes transamination reactions. In these reactions, the enzyme catalyzes the transfer of an amino group from an amino acid to a keto acid .
Common Reagents and Conditions
The typical reaction catalyzed by this compound, involves L-alanine and α-ketoglutarate as substrates. The reaction requires the coenzyme pyridoxal phosphate, which is converted into pyridoxamine during the process .
Major Products
The major products of the transamination reaction catalyzed by this compound, are pyruvate and L-glutamate .
Scientific Research Applications
Aminotransferase, alanine, has a wide range of applications in scientific research:
Mechanism of Action
Aminotransferase, alanine, catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate. This reaction involves the coenzyme pyridoxal phosphate, which forms a Schiff base with the amino group of L-alanine. The amino group is then transferred to α-ketoglutarate, forming pyruvate and L-glutamate . The enzyme’s activity is crucial for nitrogen metabolism and gluconeogenesis in the liver .
Comparison with Similar Compounds
Aminotransferase, alanine, is similar to other aminotransferases such as aspartate aminotransferase. Both enzymes catalyze transamination reactions but differ in their substrate specificity. Aspartate aminotransferase catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate . The unique substrate specificity of this compound, for L-alanine makes it distinct from other aminotransferases .
List of Similar Compounds
- Aspartate aminotransferase
- Glutamate aminotransferase
- Branched-chain aminotransferase
Properties
CAS No. |
4712-63-4 |
|---|---|
Molecular Formula |
C11H16N2O6 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12-10(5)17)8-2-6(15)9(16)7(4-14)19-8/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18) |
InChI Key |
VVJYUAYZJAKGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)](/img/structure/B12087375.png)










![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)

![Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-](/img/structure/B12087457.png)
